

Investigating the PI3K/Akt/mTOR Pathway with Schisantherin B: Application Notes and Protocols

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Compound of Interest						
Compound Name:	Schisantherin B					
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the effects of **Schisantherin B** on the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. **Schisantherin B**, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera, has demonstrated potential as an anti-cancer agent by modulating this critical cell survival and proliferation pathway.

Introduction to the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis. Consequently, targeting key components of this pathway, such as PI3K, Akt, and mTOR, is a major focus of cancer drug development.

Schisantherin B has been shown to exert its anti-tumor effects by inhibiting the activation of the PI3K/Akt/mTOR pathway in various cancer models, including osteosarcoma. This inhibition leads to decreased cell proliferation and induction of apoptosis, making **Schisantherin B** a promising candidate for further investigation.

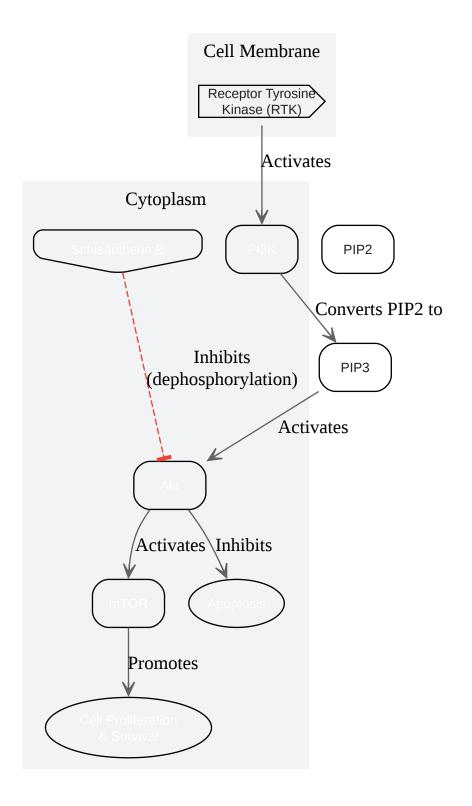




Mechanism of Action of Schisantherin B on the PI3K/Akt/mTOR Pathway

Schisantherin B inhibits the PI3K/Akt/mTOR signaling pathway, which is constitutively active in many cancer cells. By reducing the phosphorylation and subsequent activation of key proteins in this cascade, **Schisantherin B** can effectively block downstream signaling that promotes cell survival and proliferation.





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Figure 1: Simplified diagram of **Schisantherin B**'s inhibitory action on the PI3K/Akt/mTOR pathway.



Quantitative Data Summary

The following tables summarize the quantitative effects of **Schisantherin B** on osteosarcoma cell lines, as demonstrated in published studies.

Table 1: IC50 Values of Schisantherin B in Osteosarcoma Cell Lines after 48h Treatment

Cell Line	IC50 (μM)
143B	70.32
MG63	58.68
Saos2	65.33
U2OS	72.38

Table 2: Effect of **Schisantherin B** on Akt and Phospho-Akt Levels in 143B Osteosarcoma Cells

Treatment	Concentration (µM)	Relative p-Akt (Ser473) Expression	Relative p-Akt (Thr308) Expression	Relative Total Akt Expression
Control	0	1.00	1.00	1.00
Schisantherin B	40	0.65	0.70	1.00
Schisantherin B	60	0.40	0.45	1.00
Schisantherin B	80	0.20	0.25	1.00

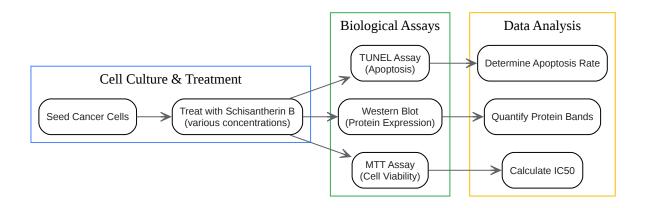
Data is presented as a relative fold change compared to the control group. This data is representative of typical findings; actual values may vary between experiments.

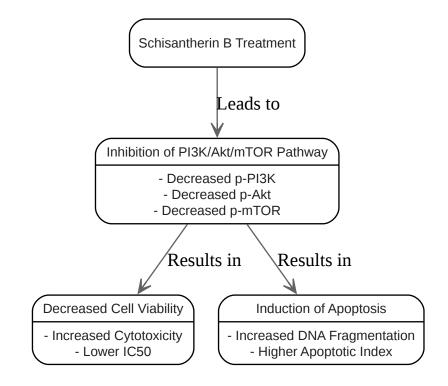
Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of **Schisantherin B** on the PI3K/Akt/mTOR pathway.



Experimental Workflow





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